molecular formula C6H10ClNO3 B6194919 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 2680528-26-9

2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B6194919
CAS No.: 2680528-26-9
M. Wt: 179.6
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Description

2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: is a bicyclic compound featuring both oxygen and nitrogen atoms within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used in various chemical and pharmaceutical research applications due to its structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. This can be achieved through intramolecular nucleophilic substitution reactions.

    Functional Group Modification: Subsequent steps may include the introduction of the carboxylic acid group at the appropriate position on the bicyclic framework. This can be done using standard carboxylation reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced analogs with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: can be compared with other bicyclic compounds such as:

  • 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
  • 7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

These compounds share similar bicyclic frameworks but differ in the positioning of functional groups and heteroatoms, which can lead to variations in their chemical reactivity and biological activity. The presence of both oxygen and nitrogen in This compound makes it unique, offering distinct properties and applications compared to its analogs.

Properties

CAS No.

2680528-26-9

Molecular Formula

C6H10ClNO3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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